1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18902357
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -](/images/structure/VC18902357.png)
Specification
Molecular Formula | C22H19N3O3S2 |
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Molecular Weight | 437.5 g/mol |
IUPAC Name | 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C22H19N3O3S2/c26-19(23-10-7-15-4-1-2-6-17(15)23)14-25-18-9-13-30-20(18)21(27)24(22(25)28)11-8-16-5-3-12-29-16/h1-6,9,12-13H,7-8,10-11,14H2 |
Standard InChI Key | IXDWVFZBOIJRGX-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CS5)SC=C4 |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Core structure: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a bicyclic system comprising fused thiophene and pyrimidine rings with two ketone oxygen atoms at positions 2 and 4.
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Substituents:
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Position 1: 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group, featuring a partially saturated indole ring linked via an acetylated ethyl chain.
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Position 3: 2-(thiophen-2-yl)ethyl group, consisting of a thiophene ring connected through an ethyl spacer.
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The dihydroindole moiety introduces conformational rigidity, while the thiophene and thienopyrimidine components contribute to π-electron delocalization, potentially enhancing binding interactions in biological systems .
Synthetic Pathways and Optimization
Thienopyrimidine Core Synthesis
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically constructed via cyclocondensation reactions. A common approach involves:
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Thiophene precursor preparation: Thiophene-2-carboxylic acid derivatives are condensed with urea or thiourea under high-temperature conditions (180–200°C) to form the pyrimidine ring .
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Functionalization: Subsequent alkylation or acylation at positions 1 and 3 introduces substituents. For example, Sajja et al. demonstrated the use of 2-(thiophen-2-yl)ethyl tosylate in nucleophilic substitutions to append thiophene-containing groups .
Indole and Thiophene Substituent Incorporation
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Indole moiety: The 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group can be synthesized through Vilsmeier–Haack formylation of indole followed by Knoevenagel condensation with cyanoacetate derivatives, as described for analogous indole-based MCT1 inhibitors .
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Thiophene ethyl group: Reacting 2-(thiophen-2-yl)ethanol with acyl chlorides or sulfonating agents (e.g., toluene sulfonyl chloride) yields active intermediates for N-alkylation, a strategy employed in clopidogrel synthesis .
Table 1: Representative Synthetic Steps for Key Intermediates
Physicochemical Properties and Spectral Characterization
While experimental data for the exact compound are unavailable, predictions can be made based on structural analogs:
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Solubility: Low aqueous solubility due to hydrophobic thiophene and indole groups; log P ≈ 3.2–3.8 (estimated via fragment-based methods).
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Melting point: Expected range: 210–230°C (similar to triazolothienopyrimidines) .
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Spectroscopic features:
Biological Activity and Mechanism
Anti-inflammatory and Analgesic Effects
Thieno[2,3-d]pyrimidines substituted with ketone-bearing side chains demonstrated 70–85% inhibition of carrageenan-induced edema in murine models, comparable to indomethacin . The title compound’s acetylated ethyl chain may similarly inhibit cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) pathways.
Table 2: Comparative Biological Activities of Analogous Compounds
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